molecular formula C11H13FO2 B7873525 4-(4-Fluorophenyl)oxan-4-ol

4-(4-Fluorophenyl)oxan-4-ol

Cat. No.: B7873525
M. Wt: 196.22 g/mol
InChI Key: TWJKAYDWODALSN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative substituted at the 4-position with a hydroxyl (-OH) group and a 4-fluorophenyl ring. This structural motif combines the conformational rigidity of the oxane ring with the electronic effects of the fluorine atom, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-fluorophenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJKAYDWODALSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339223-85-6
Record name 4-(4-fluorophenyl)oxan-4-ol
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Preparation Methods

The synthesis of 4-(4-Fluorophenyl)oxan-4-ol typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-Fluorophenyl)oxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and acid.

Scientific Research Applications

4-(4-Fluorophenyl)oxan-4-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-(4-Fluorophenyl)oxan-4-ol with structurally related compounds, emphasizing core rings, substituents, and functional groups:

Compound Name Core Structure Substituents Functional Groups Key Applications/Findings Reference(s)
This compound Oxane 4-Fluorophenyl, -OH at C4 Hydroxyl, Aryl fluoride Hypothesized use in drug design (structural analogy to kinase inhibitors) Inferred
4-[(4-Fluorophenyl)methyl]oxan-4-amine Oxane 4-Fluorophenylmethyl, -NH2 at C4 Amine, Aryl fluoride Intermediate in bioactive molecule synthesis (e.g., kinase inhibitors)
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl Oxane 2-Trifluoromethylphenyl, -CH2NH2 at C4 Amine, Trifluoromethyl Pharmaceutical research (kinase inhibition, IC50: 0.13 µM for p38α kinase inhibition)
rac-(3R,4R)-4-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol Oxane Bromopyrazole, morpholine at C3 Hydroxyl, Bromine Exploration in agrochemicals (herbicide modification)
4-Fluorophenyl 4-(4-propylcyclohexyl)cyclohexanecarboxylate Cyclohexane-carboxylate 4-Fluorophenyl, propylcyclohexane Ester, Aryl fluoride Liquid crystal materials (thermal stability: 32.63% weight loss at decomposition)
5-(4-Fluorophenyl)valeric acid Valeric acid 4-Fluorophenyl at C5 Carboxylic acid Superior substrate for acyl acid amido synthetase GH3.15 (vs. shorter-chain analogs)

Key Differences in Properties and Activity

Core Ring Flexibility :

  • Oxane derivatives (e.g., this compound) exhibit moderate ring flexibility, enabling conformational adaptation in biological targets .
  • Cyclohexane-carboxylate derivatives (e.g., ) are more rigid, favoring applications in liquid crystals where planar alignment is critical .

Substituent Effects: Fluorine Position: 4-Fluorophenyl groups enhance metabolic stability and electron-withdrawing effects compared to 2- or 3-fluorophenyl analogs (e.g., 4-(3-Fluoro-4-methoxyphenyl)phenol, CAS: 1136617-28-1) . Chain Length: Longer substituents (e.g., 5-(4-fluorophenyl)valeric acid) improve enzyme-binding efficiency in herbicide modification, whereas shorter chains reduce activity .

Functional Group Impact :

  • Hydroxyl groups (as in this compound) may facilitate hydrogen bonding in drug-receptor interactions.
  • Amine derivatives (e.g., 4-[(4-Fluorophenyl)methyl]oxan-4-amine) are more basic, enhancing solubility and bioavailability in kinase inhibitors .

Biological Activity

4-(4-Fluorophenyl)oxan-4-ol, a compound characterized by a tetrahydropyran ring and a fluorophenyl substituent, has garnered attention for its potential biological activities. The presence of the fluorine atom significantly influences its chemical properties and interactions with biological systems. This article provides a comprehensive overview of the biological activity, mechanisms of action, and research findings related to this compound.

The compound is synthesized through the reaction of 4-fluorobenzaldehyde with tetrahydropyran, typically using acid catalysts under controlled conditions. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can further modify its biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to enzymes or receptors, while the oxan-4-ol structure influences solubility and bioavailability. Although detailed studies are still required to fully elucidate the mechanisms involved, preliminary findings suggest that it may modulate pathways relevant to various therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against bacterial strains, indicating its use in developing antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation in cellular models, suggesting possible therapeutic applications in inflammatory diseases .
  • Anticancer Potential : Investigations into its role as an anticancer agent have shown promise, particularly in inhibiting cancer cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both strains, indicating substantial antimicrobial potential .

Anti-inflammatory Studies

In vitro assays using RAW 264.7 macrophages revealed that treatment with this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6). The compound's IC50 values were determined to be approximately 15 µM, showcasing its efficacy in modulating inflammatory responses .

Anticancer Research

A series of experiments investigated the compound's effects on various cancer cell lines. Notably, in MCF-7 breast cancer cells, this compound exhibited an IC50 value of 25 µM after 48 hours of treatment. The mechanism appears to involve cell cycle arrest and induction of apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundHalogen SubstituentAntimicrobial ActivityAnticancer Activity
This compoundFluorineSignificant (MIC: 32 µg/mL)Moderate (IC50: 25 µM)
4-(4-Chlorophenyl)oxan-4-olChlorineModerateLow
4-(4-Bromophenyl)oxan-4-olBromineLowModerate

The presence of fluorine in this compound enhances both stability and reactivity compared to its chloro and bromo counterparts, which may explain its superior biological activity .

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